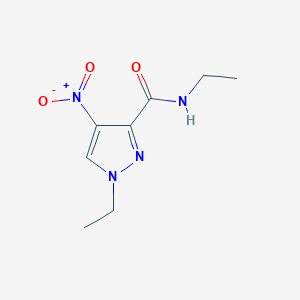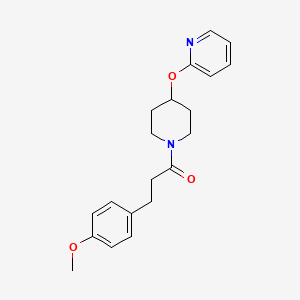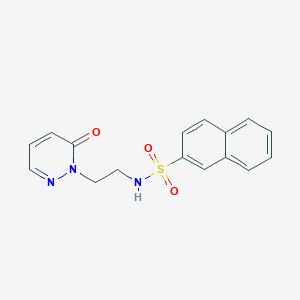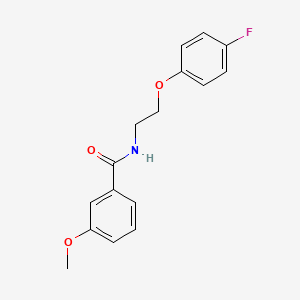![molecular formula C22H21NO4S2 B2938194 ethyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate CAS No. 932354-27-3](/img/structure/B2938194.png)
ethyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains a dihydropyridine ring, a benzothiophene ring, and a sulfonyl group . Dihydropyridines are among the most beneficial scaffolds that have revolutionized pharmaceutical research with unprecedented biological properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Dihydropyridines can undergo a variety of reactions due to their versatile structure .Applications De Recherche Scientifique
Novel Catalyst Development
A study by Safaei‐Ghomi et al. (2017) employed a related sulfone catalyst for the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates. This catalyst showcased excellent yields, reusability, low loading, and environmental benignity in a one-pot three-component reaction, indicating potential application areas for ethyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate in similar synthetic processes (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).
Photochemical Synthesis
Amaoka et al. (2014) explored the direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions, using benzophenone and bis(phenylsulfonyl)ethylene. The method achieved highly chemoselective substitution of heteroatom-substituted methine and methylene C(sp3)–H bonds, leading to complex natural product and pharmaceutical synthesis. This research demonstrates the compound's potential role in photochemically induced radical synthesis and skeleton extension processes (Amaoka et al., 2014).
Antimicrobial Activity and Docking Studies
The research by Spoorthy et al. (2021) into ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates revealed these compounds' synthesis, structural establishment, antimicrobial activity, and docking studies. Such studies highlight the broader implications for this compound in drug discovery and pharmaceutical applications, focusing on antimicrobial properties (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Material Science Applications
Shen et al. (2015) investigated the use of ethyl benzenecarboxylate as an additive in poly(3-hexylthiophene)/phenyl-C71-butyric acid methyl ester blends for solar cell efficiency enhancement. The research showed significant improvements in power conversion efficiency, indicating that compounds like this compound could have similar effects in optimizing organic photovoltaic material properties (Shen et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S2/c1-2-27-22(24)20-21(18-10-6-7-11-19(18)28-20)29(25,26)23-14-12-17(13-15-23)16-8-4-3-5-9-16/h3-12H,2,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUXKVKMGHHUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(=CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(4-Fluorophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2938115.png)


![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2938120.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2938122.png)


![2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2938129.png)

![7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2938132.png)
